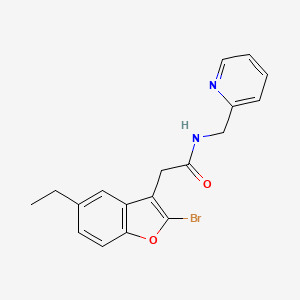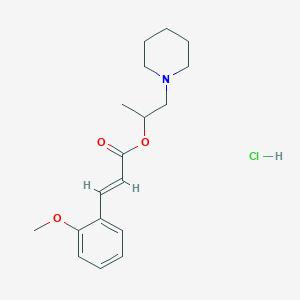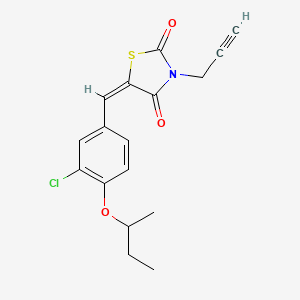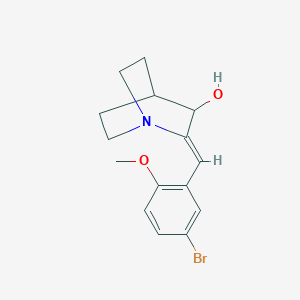
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide, also known as BPF or benzofuran-3-yl-(2-pyridinylmethyl)-acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound has been found to reduce oxidative stress and inflammation by regulating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In Parkinson's disease, this compound has been shown to reduce neuroinflammation by inhibiting microglial activation and reducing the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in Alzheimer's disease, and improve motor function and reduce neuroinflammation in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and potential therapeutic applications. However, its limitations include its poor solubility in water and limited availability.
Zukünftige Richtungen
Future research directions for 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide include studying its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke, optimizing its synthesis method, and improving its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has shown promising potential for therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Future research is needed to fully understand its therapeutic potential and optimize its synthesis method.
Synthesemethoden
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-ethylbenzofuran with 2-pyridinemethanol, followed by acetylation with acetic anhydride. The final product is obtained through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, this compound has been shown to improve motor function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-12-6-7-16-14(9-12)15(18(19)23-16)10-17(22)21-11-13-5-3-4-8-20-13/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFDDRBOXEJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2CC(=O)NCC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)

![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)

![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)

![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)

![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

